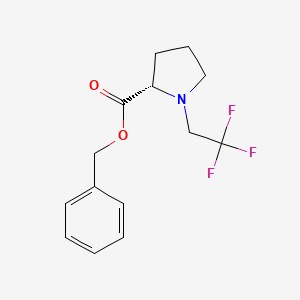

benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate

Description

Benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties

Properties

IUPAC Name |

benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO2/c15-14(16,17)10-18-8-4-7-12(18)13(19)20-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSAYPKLPYLNMP-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(F)(F)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC(F)(F)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and benzyl chloroformate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carboxylate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds can exhibit anticancer properties. The trifluoroethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells .

- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier is crucial for such applications .

Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the production of various complex drug-like molecules. The presence of the trifluoroethyl group allows for further functionalization and modification, leading to a diverse range of derivatives that can be tailored for specific biological activities .

- Chiral Synthesis : The chiral nature of this compound makes it valuable in asymmetric synthesis. It can be employed to produce enantiomerically pure compounds, which are essential in pharmaceuticals .

Material Science Applications

Beyond medicinal chemistry, the compound has potential applications in material science:

- Fluorinated Polymers : The trifluoroethyl moiety can be incorporated into fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are useful in coatings and advanced materials technology .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the anticancer effects of various pyrrolidine derivatives, including this compound. The results indicated significant cytotoxic effects against specific cancer cell lines, highlighting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Properties

In another investigation focused on neurodegenerative diseases, researchers evaluated the neuroprotective effects of this compound in vitro. The findings suggested that it could mitigate oxidative stress-induced neuronal damage, proposing its use in therapeutic strategies for conditions like Alzheimer's disease .

Q & A

Q. What is a typical synthetic route for benzyl (2S)-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate?

The compound is synthesized via activation of the pyrrolidine-2-carboxylic acid derivative using reagents like isobutyl chloroformate and DIPEA to form a mixed anhydride intermediate. This intermediate is coupled with 2,2,2-trifluoroethylamine, followed by purification via flash chromatography (0–100% EtOAc/hexanes gradient), yielding ~59% purity. Critical steps include monitoring reaction progress via LC-MS and ensuring anhydrous conditions to prevent hydrolysis . Alternative methods employ peptide coupling agents (e.g., HATU) with optimized equivalents and reaction times to minimize racemization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy (H/C) to verify stereochemistry and functional groups (e.g., benzyl ester protons at δ ~5.1 ppm, trifluoroethyl signals at δ ~3.5 ppm) .

- LC-MS to confirm molecular ion peaks and monitor reaction intermediates .

- HRMS for exact mass validation.

- Chiral HPLC or polarimetry to confirm enantiopurity of the (2S) configuration .

Q. What purification methods are recommended post-synthesis?

Flash chromatography using silica gel with EtOAc/hexanes gradients effectively removes impurities . For crystalline intermediates, recrystallization from dichloromethane/hexanes improves purity. Monitor fractions by TLC or LC-MS to ensure homogeneity .

Advanced Questions

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties and bioactivity?

The trifluoroethyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation due to strong C-F bonds. It increases lipophilicity (logP), improving membrane permeability. Comparative studies of analogs show measurable differences in pharmacokinetics (e.g., prolonged t, higher AUC). Researchers should validate these properties using in vitro assays (e.g., microsomal stability, PAMPA permeability) .

Q. What strategies resolve contradictions in stereochemical assignment between NMR and LC-MS data?

If NMR suggests unexpected diastereomers but LC-MS indicates purity:

Q. How can reaction conditions suppress racemization during the coupling step?

Racemization at the (2S) center is minimized by:

Q. What methodologies address discrepancies in biological activity between predicted and observed results for fluorinated analogs?

When bioactivity contradicts computational predictions:

- Use isothermal titration calorimetry (ITC) to assess fluorine’s electronic effects on target binding.

- Analyze conformational flexibility via F NMR or molecular dynamics simulations.

- Profile off-target interactions using proteome-wide assays.

- Re-synthesize analogs with isotopic labeling (e.g., C) to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.